molecular formula C15H11N3O B1660830 (E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile CAS No. 84095-81-8

(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile

Cat. No.: B1660830
CAS No.: 84095-81-8
M. Wt: 249.27 g/mol
InChI Key: IXLWVTYASHXPRT-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile is an organic compound that features a benzoyl group, a pyridinylamino group, and an acrylonitrile moiety

Preparation Methods

The synthesis of (E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile typically involves the reaction of benzoyl chloride with 2-aminopyridine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile undergoes various chemical reactions, including:

Scientific Research Applications

(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can result in various biological effects .

Comparison with Similar Compounds

(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile can be compared with similar compounds such as:

    2-Benzoyl-3-(pyridin-3-ylamino)-acrylonitrile: Similar structure but with the pyridinyl group at a different position, which may result in different reactivity and biological activity.

    2-Benzoyl-3-(pyridin-4-ylamino)-acrylonitrile: Another positional isomer with potentially distinct properties.

    2-Benzoyl-3-(quinolin-2-ylamino)-acrylonitrile: Contains a quinoline moiety instead of pyridine, which can significantly alter its chemical and biological behavior.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting effects on its reactivity and applications.

Properties

CAS No.

84095-81-8

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile

InChI

InChI=1S/C15H11N3O/c16-10-13(11-18-14-8-4-5-9-17-14)15(19)12-6-2-1-3-7-12/h1-9,11H,(H,17,18)/b13-11+

InChI Key

IXLWVTYASHXPRT-ACCUITESSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC=N2)C#N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=CC=N2)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC=N2)C#N

Origin of Product

United States

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